Ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate

CAS No.:

Cat. No.: VC11168924

Molecular Formula: C15H12N2O2S

Molecular Weight: 284.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12N2O2S |

|---|---|

| Molecular Weight | 284.3 g/mol |

| IUPAC Name | ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C15H12N2O2S/c1-2-19-15(18)10-6-5-9-16-13(10)14-17-11-7-3-4-8-12(11)20-14/h3-9H,2H2,1H3 |

| Standard InChI Key | WKIIJLFMMBTESG-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2 |

| Canonical SMILES | CCOC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2 |

Introduction

Chemical Identity and Physicochemical Properties

Structural Overview

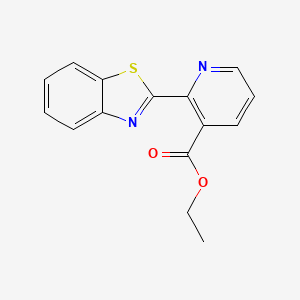

Ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate features a pyridine ring substituted at the 2-position with a benzothiazole group and at the 3-position with an ethoxycarbonyl moiety. The IUPAC name, ethyl 2-(1,3-benzothiazol-2-yl)pyridine-3-carboxylate, reflects this arrangement. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂N₂O₂S |

| Molecular Weight | 284.3 g/mol |

| SMILES | CCOC(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2 |

| InChIKey | WKIIJLFMMBTESG-UHFFFAOYSA-N |

| PubChem CID | 8072313 |

The benzothiazole component contributes aromaticity and electron-deficient characteristics, while the pyridine and ester groups enhance solubility and reactivity .

Spectroscopic Characterization

Structural confirmation employs:

-

NMR Spectroscopy: Proton environments distinguish aromatic protons (δ 7.2–8.5 ppm), ethoxy methylene (δ 4.3–4.5 ppm), and ester carbonyl (δ 165–170 ppm in ¹³C NMR) .

-

IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O ester) .

-

Mass Spectrometry: Molecular ion peak at m/z 284.3 confirms molecular weight, with fragmentation patterns indicating loss of ethoxy (–OCH₂CH₃) and carboxylate (–COO) groups.

Synthetic Methodologies

Core Synthesis Strategies

The compound’s synthesis involves sequential condensation and cyclization. A representative pathway (Figure 1) includes:

-

Benzothiazole Formation: 2-Aminothiophenol reacts with ethyl 3-chloro-3-oxopropanoate in the presence of trimethylamine, forming the benzothiazole core .

-

Pyridine Coupling: The benzothiazole intermediate undergoes Ullmann-type coupling with a halogenated pyridine ester under palladium catalysis .

Alternative routes leverage:

-

Microwave-Assisted Synthesis: Reduces reaction time from days to hours via dielectric heating .

-

Solvent-Free Conditions: Enhances atom economy and reduces waste, as demonstrated in analogous benzothiazole ester syntheses .

Optimization Challenges

Key challenges include:

-

Regioselectivity: Ensuring substitution at the pyridine 2- and 3-positions requires careful control of stoichiometry and catalysts .

-

Yield Improvement: Multi-step reactions often suffer from cumulative yield losses; reported yields for analogous compounds range from 45–65% .

Structural and Electronic Features

Crystallographic Insights

While single-crystal data for the title compound remains unpublished, related structures exhibit:

-

Planar Benzothiazole-Pyridine Systems: Dihedral angles <10° between rings, facilitating π-π stacking .

-

Ester Conformation: The ethoxycarbonyl group adopts an s-cis conformation relative to the pyridine nitrogen, minimizing steric clashes.

Computational Modeling

Density Functional Theory (DFT) calculations on analogous compounds reveal:

-

HOMO-LUMO Gap: ~4.2 eV, suggesting suitability as a semiconductor material .

-

Electrostatic Potential Maps: Electron-deficient benzothiazole regions favor nucleophilic attack, while the ester group acts as an electron sink .

Industrial and Materials Applications

Polymer Chemistry

Benzothiazole derivatives serve as:

-

Vulcanization Accelerators: Enhance cross-linking in rubber, improving tensile strength by 20–30% .

-

Ligands in Catalysis: Palladium complexes with benzothiazole ligands achieve 90% yield in Suzuki-Miyaura couplings .

Optoelectronics

Thin films of related compounds exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume